molecular formula C17H19ClN2 B1467618 1-Benzyl-3-(4-chlorophenyl)piperazine CAS No. 1248907-46-1

1-Benzyl-3-(4-chlorophenyl)piperazine

Cat. No. B1467618
CAS RN: 1248907-46-1
M. Wt: 286.8 g/mol
InChI Key: PXXSFGLOJGTBFG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorophenyl)piperazine is a synthetic compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 . It does not occur naturally .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine, a compound related to 1-Benzyl-3-(4-chlorophenyl)piperazine. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(4-chlorophenyl)piperazine consists of a piperazine ring substituted with a benzyl group and a 4-chlorophenyl group . The substituted piperazines are dibasic amines with no stereoisomers .


Physical And Chemical Properties Analysis

The density of 1-Benzyl-3-(4-chlorophenyl)piperazine is predicted to be 1.156±0.06 g/cm3, and its boiling point is predicted to be 411.3±45.0 °C .

Scientific Research Applications

Pharmacology

Piperazines, including 1-Benzyl-3-(4-chlorophenyl)piperazine, are known to have various pharmacological effects. They are often used as intermediates in the synthesis of a range of therapeutic compounds .

Antitumor Activity

Some piperazine derivatives have been found to exhibit antitumor activity. They can be used in the development of potential anticancer drugs .

Antifungal Activity

Piperazine derivatives also show promise in the field of antifungal research. They can be used in the creation of compounds to combat fungal infections .

Antidepressant Activity

Certain piperazine compounds have been associated with antidepressant effects. This makes them valuable in the research and treatment of mood disorders .

Antiviral Activity

Piperazine derivatives have been found to possess antiviral properties. They can be used in the development of antiviral drugs .

Chemical Analysis

Piperazines, including 1-Benzyl-3-(4-chlorophenyl)piperazine, are often used in chemical analysis due to their unique properties. They can be used in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

Illicit Use

While not a positive application, it’s important to note that some piperazines, including 1-Benzyl-3-(4-chlorophenyl)piperazine, have been associated with illicit use. They are sometimes found in illegal substances due to their stimulant effects .

Chemical Synthesis

Piperazines serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones .

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-3-(4-chlorophenyl)piperazine is not explicitly stated in the literature, benzylpiperazine (BZP), a related compound, is known to be a central nervous system (CNS) stimulant with around 10% of the potency of d-amphetamine .

properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17-13-20(11-10-19-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXSFGLOJGTBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-chlorophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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